molecular formula C6H13Cl2F3N2 B11748584 (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B11748584
M. Wt: 241.08 g/mol
InChI Key: QRYMVOXOYVAWEK-XRIGFGBMSA-N
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Description

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidin-3-amine: Lacks the trifluoroethyl group but shares the pyrrolidine core structure.

    Trifluoroethylamine: Contains the trifluoroethyl group but lacks the pyrrolidine ring.

Uniqueness

The uniqueness of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride lies in its specific combination of the pyrrolidine ring and the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.08 g/mol

IUPAC Name

(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H/t5-;;/m0../s1

InChI Key

QRYMVOXOYVAWEK-XRIGFGBMSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CC(F)(F)F.Cl.Cl

Canonical SMILES

C1CN(CC1N)CC(F)(F)F.Cl.Cl

Origin of Product

United States

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